molecular formula C17H14ClN3O3S B2640027 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide CAS No. 364623-91-6

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide

Cat. No.: B2640027
CAS No.: 364623-91-6
M. Wt: 375.83
InChI Key: LKYKHUTVMXAWDS-UHFFFAOYSA-N
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Future Directions

The compound “N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide” could be a subject of future research, given the known biological activities of thiadiazole derivatives. Potential areas of study could include its synthesis, its physical and chemical properties, and its potential biological activities .

Mechanism of Action

Target of Action

The primary targets of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

The exact mode of action of This compound Based on the properties of similar compounds, it can be hypothesized that it interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

The specific biochemical pathways affected by This compound Compounds with similar structures have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways and have downstream effects on various cellular processes.

Result of Action

The molecular and cellular effects of This compound Based on the biological activities of similar compounds, it can be hypothesized that this compound may have diverse effects at the molecular and cellular levels .

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3S/c1-23-13-8-7-10(9-14(13)24-2)15(22)19-17-21-20-16(25-17)11-5-3-4-6-12(11)18/h3-9H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYKHUTVMXAWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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